molecular formula C13H7BrClFO2 B13919531 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole

4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole

Cat. No.: B13919531
M. Wt: 329.55 g/mol
InChI Key: NJHXLSYOHXCIQY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole typically involves multi-step reactions. One common method includes the use of palladium-catalyzed arylation to set the framework of the compound. This method is often followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in arylation and coupling reactions.

    N-Bromosuccinimide: Often used for bromination reactions.

    Sulfuric Acid and Sodium Nitrite: Utilized in diazotization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzo[d][1,3]dioxole derivatives .

Scientific Research Applications

4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-fluorobenzene
  • 4-Bromobenzotrifluoride
  • 4-Bromo-2-fluorobenzonitrile

Uniqueness

4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole is unique due to its specific substitution pattern on the benzo[d][1,3]dioxole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H7BrClFO2

Molecular Weight

329.55 g/mol

IUPAC Name

4-bromo-2-(4-chloro-2-fluorophenyl)-1,3-benzodioxole

InChI

InChI=1S/C13H7BrClFO2/c14-9-2-1-3-11-12(9)18-13(17-11)8-5-4-7(15)6-10(8)16/h1-6,13H

InChI Key

NJHXLSYOHXCIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(O2)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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